In-Depth Technical Guide: N-hydroxy-1-piperidinecarboximidamide (CAS: 29044-24-4)
In-Depth Technical Guide: N-hydroxy-1-piperidinecarboximidamide (CAS: 29044-24-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hydroxy-1-piperidinecarboximidamide, a piperidine derivative featuring an amidoxime functional group, has garnered interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities. Notably, this compound is recognized as a potential modulator of nitric oxide synthase (NOS) and has demonstrated in vitro antiproliferative effects. This document details experimental protocols for its synthesis and for cytotoxicity assessment. Furthermore, it presents its known biological mechanism of action through signaling pathway diagrams and summarizes its physicochemical properties in a structured format for easy reference.
Chemical and Physical Properties
N-hydroxy-1-piperidinecarboximidamide is a small molecule with the chemical formula C₆H₁₃N₃O. Its structure combines a piperidine ring with an N-hydroxycarboximidamide (amidoxime) functional group. The presence of the amidoxime group is key to its biological activities, including its potential to act as a nitric oxide synthase inhibitor and its capacity for metal chelation.
Table 1: Physicochemical Properties of N-hydroxy-1-piperidinecarboximidamide
| Property | Value |
| CAS Number | 29044-24-4 |
| Molecular Formula | C₆H₁₃N₃O |
| Molecular Weight | 143.19 g/mol |
| IUPAC Name | N'-hydroxypiperidine-1-carboximidamide |
| Synonyms | N-(N-hydroxyamidino)piperidine, NHAP-N, hydroxycarbamimidoyl-piperidine |
| Appearance | White to off-white crystalline solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | 284.2 ± 42.0 °C (Predicted) |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) |
| pKa | 15.44 ± 0.50 (Predicted) |
| LogP | 0.3 (Predicted) |
Synthesis
A plausible and efficient method for the synthesis of N-hydroxy-1-piperidinecarboximidamide involves the reaction of piperidine-1-carbonitrile with hydroxylamine.[1] This method is a common strategy for the preparation of amidoxime-containing compounds.
Experimental Protocol: Synthesis of N-hydroxy-1-piperidinecarboximidamide
Materials:
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Piperidine-1-carbonitrile
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Hydroxylamine hydrochloride
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Sodium carbonate
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Ethanol
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Water
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Ethyl acetate
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Anhydrous sodium sulfate
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Standard laboratory glassware for reflux and extraction
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium carbonate in a 3:2 mixture of ethanol and water.
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Add piperidine-1-carbonitrile to the solution.
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Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature.
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Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
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Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain N-hydroxy-1-piperidinecarboximidamide as a crystalline solid.
Biological Activity and Mechanism of Action
The primary reported biological activity of N-hydroxy-1-piperidinecarboximidamide and related amidoxime derivatives is the inhibition of nitric oxide synthase (NOS). NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.
Inhibition of Nitric Oxide Synthase
There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Overproduction of NO by iNOS is implicated in the pathophysiology of inflammatory diseases and septic shock. Therefore, selective inhibitors of iNOS are of significant therapeutic interest.
The catalytic mechanism of NOS involves the oxidation of L-arginine to L-citrulline and NO. This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). N-hydroxy-1-piperidinecarboximidamide, as an amidoxime, can act as a substrate analog for L-arginine, binding to the active site of NOS. By competing with the natural substrate, it can inhibit the production of NO.
Antiproliferative Activity
N-hydroxy-1-piperidinecarboximidamide has been reported to exhibit antiproliferative activity against breast cancer cell lines in vitro, with IC50 values in the low micromolar range. While the exact mechanism of its anticancer effect is not fully elucidated, it may be related to its NOS inhibitory activity, as nitric oxide can play a complex, context-dependent role in tumor biology.
Table 2: In Vitro Antiproliferative Activity of N-hydroxy-1-piperidinecarboximidamide
| Cell Line | Cancer Type | IC50 (µM) |
| Breast Cancer Cell Lines | Breast Cancer | 1.2 - 8.7 |
Note: The specific breast cancer cell lines tested and the detailed experimental conditions for these IC50 values are not publicly available at the time of this writing.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
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Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
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Complete culture medium (e.g., DMEM with 10% FBS)
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N-hydroxy-1-piperidinecarboximidamide
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
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96-well plates
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Microplate reader
Procedure:
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Seed the breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
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Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
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Prepare serial dilutions of N-hydroxy-1-piperidinecarboximidamide in complete culture medium.
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Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
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Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
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After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
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After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control.
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Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.
Pharmacokinetics
Currently, there is no publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of N-hydroxy-1-piperidinecarboximidamide. The piperidine motif is a common scaffold in many FDA-approved drugs and is generally associated with favorable pharmacokinetic properties. However, the metabolic stability of the piperidine ring can be influenced by its substitution pattern. The amidoxime group can also undergo metabolic transformations. Further studies are required to determine the ADME profile of this compound.
Conclusion
N-hydroxy-1-piperidinecarboximidamide is a compound of interest for its potential as a nitric oxide synthase inhibitor and its demonstrated in vitro antiproliferative activity. This technical guide has provided an overview of its chemical properties, a plausible synthesis protocol, its likely mechanism of action, and a standard protocol for evaluating its cytotoxicity. Further research is warranted to fully elucidate its therapeutic potential, including more detailed mechanistic studies, in vivo efficacy, and a comprehensive pharmacokinetic and toxicological profiling.
